Biotin-PEG4-Alkyne

Descripción general

Descripción

Biotin-PEG4-Alkyne: is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and an alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with azide-containing molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG linker and an alkyne group. The process typically involves:

- Activation of biotin with a suitable activating agent.

- Conjugation of the activated biotin with a PEG linker.

- Introduction of the alkyne group to the PEG linker.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Primary Click Chemistry Reaction with Azides

Biotin-PEG4-Alkyne undergoes a copper(I)-catalyzed reaction with azide-containing molecules to form a stable 1,2,3-triazole linkage. This reaction is highly specific and efficient under mild aqueous conditions .

Key Reaction Parameters

The PEG4 spacer minimizes steric hindrance during biotin-streptavidin binding post-conjugation, enhancing detection sensitivity .

Solubility and Reaction Optimization

The compound’s solubility profile directly impacts reaction efficiency:

| Solvent | Solubility (mg/mL) | Notes | Source |

|---|---|---|---|

| DMSO | >50 | Preferred for stock solutions | |

| DMF | >30 | Compatible with organic synthesis | |

| Methanol | ~20 | Limited use due to volatility |

Reactions in aqueous buffers require ≤10% organic solvent to maintain biomolecule stability .

Biotin-Avidin Interaction Post-Conjugation

After CuAAC, the biotin moiety binds to streptavidin/avidin with high affinity (Kd ~10⁻¹⁵ M), enabling applications such as:

- Pull-down assays for protein complex isolation .

- Electron microscopy via gold-streptavidin probes .

- Diagnostics using enzyme-linked streptavidin conjugates .

Stability and Storage Conditions

This compound degrades under prolonged exposure to moisture or elevated temperatures:

| Condition | Stability | Source |

|---|---|---|

| -20°C (desiccated) | >2 years | |

| 25°C (ambient, dry) | 1–2 weeks | |

| Aqueous solution (4°C) | 24–48 hours (recommend immediate use) |

Synthetic and Functional Comparisons

This compound is structurally identical to ThermoFisher’s B10185 but offered at a lower cost . Its PEG4 spacer outperforms shorter PEG variants (e.g., PEG2) in reducing steric interference during assays .

Limitations and Troubleshooting

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation and Labeling

- Copper-Catalyzed Click Chemistry : Biotin-PEG4-Alkyne can be reacted with azides to form stable triazole linkages, allowing for selective labeling of proteins, nucleic acids, and other biomolecules. This application is crucial for affinity purification and detection methods using streptavidin or avidin .

- Fluorescence Microscopy : After biotinylation, the labeled biomolecules can be visualized using fluorescent streptavidin conjugates, enabling detailed studies of cellular processes .

- Synthesis of PROTACs

- Nanotechnology

- Cell Culture Studies

Case Study 1: PROTAC Development

In a study published in Nature Communications, researchers utilized this compound to synthesize a novel PROTAC targeting a specific oncogenic protein. The study demonstrated the effectiveness of the PROTAC in degrading the target protein in cancer cell lines, showcasing its potential for therapeutic applications .

Case Study 2: Imaging Studies

A research article highlighted the use of this compound in imaging sialoglycoproteins within live cells. By employing fluorescence microscopy post-biotinylation, researchers were able to visualize dynamic changes in glycoprotein expression during cellular signaling events .

Case Study 3: Drug Delivery Systems

In another investigation, this compound was integrated into a nanoparticle formulation for targeted drug delivery. The study reported enhanced therapeutic efficacy and reduced off-target effects in preclinical models, indicating its promise in clinical applications .

Mecanismo De Acción

Biotin-PEG4-Alkyne exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The alkyne group reacts with the azide group in the presence of a copper (I) catalyst, resulting in a triazole linkage. This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and click chemistry .

Comparación Con Compuestos Similares

- Azide-PEG3-Biotin

- Dibenzocyclooctyne-PEG4-Biotin

- Biotin-Picolyl Azide

Uniqueness: Biotin-PEG4-Alkyne is unique due to its combination of a biotin moiety, a PEG linker, and an alkyne group. This combination allows for efficient and specific bioconjugation through click chemistry, making it highly versatile for various applications in research and industry .

Actividad Biológica

Biotin-PEG4-Alkyne is a specialized biotinylation reagent that plays a significant role in various biological applications, particularly in protein labeling and detection. This compound is characterized by its alkyne functionality, which allows it to engage in bio-orthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

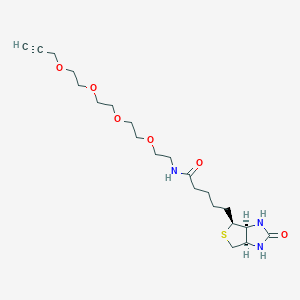

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer and an alkyne group. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation with azide-containing biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 457.58 g/mol |

| Chemical Composition | C21H35N3O6S |

| CAS Number | 1262681-31-1 |

| Solubility | DMSO, DMF, MeOH |

| Purity | >95% (HPLC) |

| Appearance | White to grey amorphous solid |

| Storage Conditions | -20°C, desiccated |

This compound functions through a click chemistry mechanism that allows for the selective labeling of biomolecules. When introduced into biological systems containing azide-functionalized molecules (such as proteins or nucleic acids), this compound reacts to form stable triazole linkages. This reaction is particularly advantageous for applications requiring high specificity and efficiency in labeling.

Biological Applications

- Protein Labeling : this compound is extensively used for labeling proteins in various cellular contexts. The ability to label proteins allows researchers to track protein interactions and dynamics within cells.

- Affinity Purification : The biotin moiety enables the subsequent purification of labeled proteins using streptavidin or avidin, which bind biotin with high affinity. This property is crucial for isolating specific proteins from complex mixtures.

- Metabolic Labeling : In metabolic labeling studies, this compound can be used to visualize newly synthesized proteins or modified biomolecules in living cells.

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in tracking protein interactions within live cells. Researchers treated HeLa cells with an azide-tagged protein and subsequently applied this compound. The labeled proteins were then isolated using streptavidin beads, allowing for mass spectrometry analysis to identify interaction partners.

Case Study 2: Metabolic Labeling in Cancer Research

In cancer research, this compound was utilized to label glycoproteins in A549 lung cancer cells. The study involved treating cells with a non-canonical amino acid bearing an azide group followed by the application of this compound. Western blot analysis revealed dose-dependent labeling, confirming the compound's efficacy in metabolic labeling applications.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Labeling Efficiency : Studies indicate that this compound provides high labeling efficiency compared to other biotinylation reagents, particularly in complex biological samples .

- Stability of Conjugates : The stability of the triazole linkage formed between this compound and azide-containing biomolecules has been shown to be robust under physiological conditions .

- Hydrophilicity and Accessibility : The PEG linker enhances the hydrophilicity of labeled molecules, improving their solubility and accessibility during detection processes .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.